

Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview

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Compound of Interest

Compound Name: *N*-(4-bromophenyl)-4-nitroaniline

Cat. No.: B1335538

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Abstract

This technical guide addresses the solubility of the organic compound **N-(4-bromophenyl)-4-nitroaniline** in common organic solvents. Despite a comprehensive search of available scientific literature, specific quantitative solubility data (such as g/100mL or mol/L) for this compound is not publicly available. This document, therefore, provides a qualitative assessment of its expected solubility based on the known properties of its parent molecule, diphenylamine, and related substituted derivatives. Additionally, a general methodology for determining solubility experimentally is outlined to guide researchers in generating such data.

Introduction to N-(4-bromophenyl)-4-nitroaniline

N-(4-bromophenyl)-4-nitroaniline is a substituted diphenylamine derivative. The structure incorporates a bromine atom and a nitro group on the two phenyl rings, which are expected to significantly influence its physicochemical properties, including solubility. Understanding the solubility of this compound is crucial for its application in various research and development activities, including synthesis, purification, formulation, and biological screening.

Predicted Solubility in Organic Solvents

In the absence of specific experimental data for **N-(4-bromophenyl)-4-nitroaniline**, we can infer its likely solubility characteristics by examining the properties of diphenylamine and the

influence of its substituents.

Diphenylamine, the parent compound, is generally soluble in a range of common organic solvents but is poorly soluble in water. The presence of the non-polar bromophenyl group and the polar nitro group in **N-(4-bromophenyl)-4-nitroaniline** suggests a complex solubility profile. The molecule possesses both hydrophobic regions (the phenyl rings and the bromine atom) and a polar region (the nitro group and the amine linkage).

It is anticipated that **N-(4-bromophenyl)-4-nitroaniline** will exhibit moderate to good solubility in polar aprotic solvents such as:

- Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Acetone
- Acetonitrile

And in less polar solvents like:

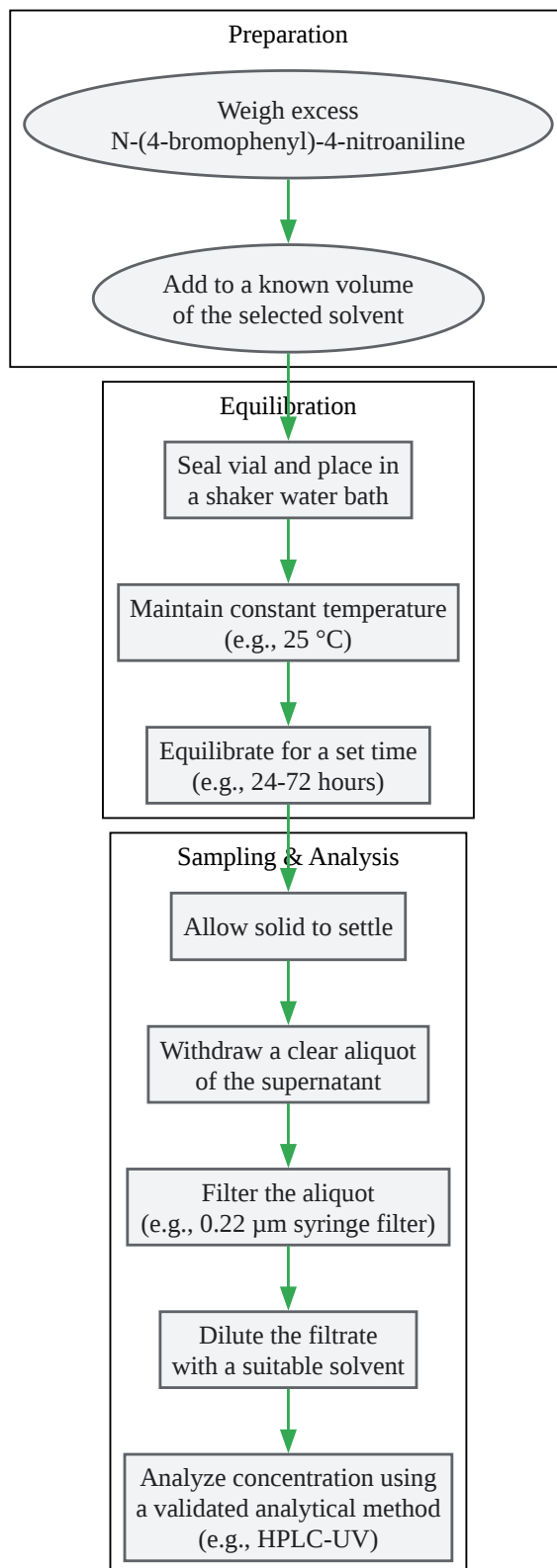
- Dichloromethane
- Chloroform
- Ethyl acetate

Solubility in protic solvents like ethanol and methanol is likely to be moderate. Due to the overall non-polar character contributed by the two phenyl rings and the bromine atom, its solubility in water is expected to be very low.

Proposed Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile for **N-(4-bromophenyl)-4-nitroaniline**, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for this purpose.

Experimental Workflow: Isothermal Shake-Flask Solubility Determination



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Caption: Workflow for determining the solubility of **N-(4-bromophenyl)-4-nitroaniline**.

Detailed Steps:

- **Preparation:** An excess amount of solid **N-(4-bromophenyl)-4-nitroaniline** is added to a known volume of the test solvent in a sealed vial. Using an excess of the solid ensures that a saturated solution is achieved.
- **Equilibration:** The vials are placed in a constant-temperature shaker bath (e.g., 25 °C) and agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Sampling and Analysis:** After equilibration, the samples are allowed to stand to permit the excess solid to sediment. A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved microparticles.
- **Quantification:** The filtered saturated solution is then appropriately diluted, and the concentration of **N-(4-bromophenyl)-4-nitroaniline** is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

Data Presentation

As no quantitative data could be located in the existing literature, the following table is presented as a template for researchers to populate with their experimentally determined values.

Organic Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)
Acetone	25	Data not available	Data not available
Acetonitrile	25	Data not available	Data not available
Chloroform	25	Data not available	Data not available
Dichloromethane	25	Data not available	Data not available
Dimethylformamide (DMF)	25	Data not available	Data not available
Dimethyl sulfoxide (DMSO)	25	Data not available	Data not available
Ethanol	25	Data not available	Data not available
Ethyl Acetate	25	Data not available	Data not available
Methanol	25	Data not available	Data not available
Toluene	25	Data not available	Data not available

Conclusion

While a definitive, quantitative solubility profile for **N-(4-bromophenyl)-4-nitroaniline** in common organic solvents is not currently documented in publicly accessible literature, its molecular structure suggests it will be soluble in a range of polar aprotic and less polar organic solvents, with very limited aqueous solubility. For researchers and professionals in drug development, the experimental determination of this data is a critical step for the effective use of this compound. The provided experimental workflow offers a robust methodology for generating reliable and accurate solubility data. The resulting data will be invaluable for guiding solvent selection in synthesis, purification, formulation, and various analytical procedures.

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